molecular formula C30H48O3 B1199146 2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol

2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol

Cat. No. B1199146
M. Wt: 456.7 g/mol
InChI Key: LIJZGBVDQCTWLG-KJICSUBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol is a natural product found in Ganoderma with data available.

Scientific Research Applications

Metabolic Activation and Cancer Susceptibility

  • Phenanthrene as a Surrogate for Carcinogenicity Studies : Phenanthrene, a noncarcinogenic polycyclic aromatic hydrocarbon (PAH), has been used as a surrogate to study the metabolic activation of PAHs in smokers. This research is crucial for understanding how PAHs in cigarette smoke potentially initiate the carcinogenic process. The studies found considerable variability in how different individuals metabolize Phenanthrene, suggesting genetic factors may influence susceptibility to lung cancer (Wang et al., 2012) (Zhong et al., 2011).

  • Immediate Health Consequences of PAH Exposure : A study demonstrated that the formation of PAH diol epoxide, a metabolite of Phenanthrene, occurs rapidly in smokers. This finding highlights the immediate negative health consequences of smoking, particularly in the context of PAH exposure and its potential carcinogenic effects (Zhong et al., 2011).

Exposure Assessment and Environmental Health

  • Biomonitoring of PAH Exposure : Research has developed methods for assessing exposure to PAHs, including Phenanthrene, by measuring its metabolites in urine. These methods are crucial for monitoring environmental and occupational exposure to PAHs and understanding their potential health impacts (Grimmer et al., 1993) (Waidyanatha et al., 2003).

  • Implications for Cardiovascular and Metabolic Health : Studies suggest that exposure to PAHs, such as Phenanthrene, is associated with increased risks of peripheral arterial disease (PAD) and other cardiometabolic health risks. These findings underscore the importance of understanding the broader health implications of environmental exposure to PAHs (Xu et al., 2013) (Ranjbar et al., 2015).

properties

Product Name

2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol

InChI

InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25?,26+,28-,29-,30+/m1/s1

InChI Key

LIJZGBVDQCTWLG-KJICSUBBSA-N

Isomeric SMILES

C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

synonyms

ganodermatriol
lanosta-7,9(11),24-triene-3,26,27-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Reactant of Route 2
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Reactant of Route 3
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Reactant of Route 4
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Reactant of Route 5
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol
Reactant of Route 6
2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol

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